molecular formula C9H15N3 B1529249 1-(1-cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine CAS No. 1248970-88-8

1-(1-cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine

Cat. No.: B1529249
CAS No.: 1248970-88-8
M. Wt: 165.24 g/mol
InChI Key: SUBOZXJOQFRDNB-UHFFFAOYSA-N
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Description

1-(1-Cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a cyclopropylethyl group and a methyl group attached to the pyrazole ring

Preparation Methods

The synthesis of 1-(1-cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of cyclopropyl ethyl ketone with hydrazine hydrate in the presence of a suitable catalyst can lead to the formation of the desired pyrazole derivative. The reaction conditions typically involve heating the reactants under reflux for several hours to ensure complete cyclization.

Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. These methods can also incorporate advanced techniques such as microwave-assisted synthesis to reduce reaction times and enhance efficiency.

Chemical Reactions Analysis

1-(1-Cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The compound can undergo substitution reactions where the amino group can be replaced by other functional groups. Common reagents for these reactions include halogenating agents and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazoles.

Scientific Research Applications

1-(1-Cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding. Its structural features make it a potential candidate for investigating biological interactions at the molecular level.

    Medicine: Research has shown that pyrazole derivatives possess various pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. This compound could be explored for its potential therapeutic applications.

    Industry: In the industrial sector, it can be utilized in the development of agrochemicals and other specialty chemicals. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(1-cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit enzyme activity by binding to the active site, preventing substrate access. Alternatively, it could modulate receptor function by acting as an agonist or antagonist, influencing signal transduction pathways.

Comparison with Similar Compounds

When compared to other similar compounds, 1-(1-cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine stands out due to its unique structural features. Similar compounds include:

    1-(1-Cyclopropylethyl)-3-methyl-1H-pyrazol-5-amine: This compound differs in the position of the methyl group on the pyrazole ring.

    1-(4-Bromophenyl)-3-methyl-1H-pyrazol-5-amine: This compound contains a bromophenyl group instead of a cyclopropylethyl group.

    1-(2,4-Difluorophenyl)-3-methyl-1H-pyrazol-5-amine: This compound has a difluorophenyl group, offering different chemical properties and reactivity.

Properties

IUPAC Name

1-(1-cyclopropylethyl)-5-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-6-5-9(10)11-12(6)7(2)8-3-4-8/h5,7-8H,3-4H2,1-2H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUBOZXJOQFRDNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(C)C2CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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